molecular formula C10H14N4O2 B2470685 2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde CAS No. 930395-97-4

2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde

Cat. No. B2470685
CAS RN: 930395-97-4
M. Wt: 222.248
InChI Key: FRIOHBNVLBRJOL-UHFFFAOYSA-N
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Description

2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H14N4O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string COc1nc(N)nc(N2CCCC2)c1C=O . The InChI key for this compound is FRIOHBNVLBRJOL-UHFFFAOYSA-N .

Scientific Research Applications

Structural Analysis and Framework Formation

  • 2-Amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde exhibits polarized electronic structures and forms a three-dimensional framework through a combination of hydrogen bonds. This structural analysis could be valuable for material science and crystallography (Low et al., 2007).

Chemical Synthesis and Reactivity

  • This compound is used as a precursor in the synthesis of various pyrido[2,3-d]pyrimidines, indicating its role in chemical synthesis and potential pharmaceutical applications (Perandones & Soto, 1998).
  • It also plays a role in the synthesis of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, further underscoring its importance in synthetic chemistry and potential biomedical research (Zinchenko et al., 2018).

Formation of Schiff-base and Cyclized Ligand Complexes

  • The compound can form Schiff-base and cyclized ligand complexes, indicating its potential in the synthesis of complex molecular structures for chemical and pharmacological studies (Purkait et al., 2016).

Molecular Synthesis and Biological Evaluation

  • This compound is utilized in the synthesis of biologically active compounds, showcasing its relevance in medicinal chemistry and drug discovery (Farouk et al., 2021).

Application in Heterocyclic Chemistry

  • The compound's derivatives have been synthesized and evaluated for their antimicrobial activities, highlighting its potential use in developing new antimicrobial agents (Abu-Melha, 2014).

Mechanism of Action

While the specific mechanism of action for this compound is not available, it’s worth noting that pyrrolidine derivatives can have diverse biological activities . For instance, docking analyses suggest that some pyrrolidine-2-one derivatives may bind to the podophyllotoxin pocket of the protein gamma tubulin .

properties

IUPAC Name

2-amino-4-methoxy-6-pyrrolidin-1-ylpyrimidine-5-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-16-9-7(6-15)8(12-10(11)13-9)14-4-2-3-5-14/h6H,2-5H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRIOHBNVLBRJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1C=O)N2CCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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